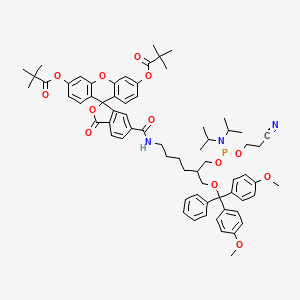
6-Fam-dmt-PA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Carboxyfluorescein-dimethoxytrityl-phosphoramidite (6-Fam-dmt-PA) is a derivative of fluorescein, a widely used fluorescent dye. This compound is primarily utilized in the synthesis of oligonucleotides, where it serves as a fluorescent label. The 6-carboxyfluorescein moiety provides strong fluorescence, making it an excellent choice for various molecular biology applications, including real-time PCR, DNA sequencing, and molecular beacon assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fam-dmt-PA involves the reaction of 6-carboxyfluorescein with dimethoxytrityl chloride and phosphoramidite reagentsThe reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated oligonucleotide synthesizers are employed to incorporate the this compound into oligonucleotides. The process is optimized for high yield and purity, ensuring consistent quality for research and diagnostic applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fam-dmt-PA undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can react with nucleophiles, leading to the formation of phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to phosphate triesters using oxidizing agents like iodine.
Deprotection Reactions: The dimethoxytrityl group can be removed under acidic conditions to expose the hydroxyl groups
Common Reagents and Conditions
Substitution: Typically involves nucleophiles such as alcohols or amines in the presence of a base.
Oxidation: Iodine in the presence of water or other oxidizing agents.
Deprotection: Acidic conditions, often using trichloroacetic acid
Major Products Formed
Phosphate Triesters: Formed after oxidation of phosphite triesters.
Deprotected Fluorescein Derivatives: Resulting from the removal of the dimethoxytrityl group
Wissenschaftliche Forschungsanwendungen
6-Fam-dmt-PA is extensively used in various scientific research applications:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying nucleic acid interactions.
Biology: Employed in real-time PCR, DNA sequencing, and molecular beacon assays to detect and quantify nucleic acids.
Medicine: Utilized in diagnostic assays to identify genetic mutations and infectious agents.
Industry: Applied in the development of fluorescent probes for environmental monitoring and quality control .
Wirkmechanismus
The mechanism of action of 6-Fam-dmt-PA involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The 6-carboxyfluorescein moiety absorbs light at a specific wavelength and emits fluorescence, allowing for the detection and quantification of labeled molecules. The phosphoramidite group facilitates the incorporation of the dye into oligonucleotides during synthesis .
Vergleich Mit ähnlichen Verbindungen
6-Fam-dmt-PA is compared with other similar compounds such as:
Fluorescein-5-isothiocyanate (FITC): Another fluorescein derivative used for labeling proteins and nucleic acids. Unlike this compound, FITC contains an isothiocyanate group, which reacts with amines.
Tetrachlorofluorescein (TET): A derivative of fluorescein with four chlorine atoms, used for multicolor detection in DNA sequencing.
Hexachlorofluorescein (HEX): Similar to TET but with six chlorine atoms, providing different spectral properties .
This compound is unique due to its specific use in oligonucleotide synthesis and its stable amide linkage, which prevents isomer formation during synthesis .
Eigenschaften
Molekularformel |
C68H78N3O13P |
|---|---|
Molekulargewicht |
1176.3 g/mol |
IUPAC-Name |
[6-[[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]carbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C68H78N3O13P/c1-44(2)71(45(3)4)85(79-38-18-36-69)80-43-46(42-78-67(48-20-14-13-15-21-48,49-23-27-51(76-11)28-24-49)50-25-29-52(77-12)30-26-50)19-16-17-37-70-61(72)47-22-33-55-58(39-47)68(84-62(55)73)56-34-31-53(81-63(74)65(5,6)7)40-59(56)83-60-41-54(32-35-57(60)68)82-64(75)66(8,9)10/h13-15,20-35,39-41,44-46H,16-19,37-38,42-43H2,1-12H3,(H,70,72) |
InChI-Schlüssel |
ODJKPDRSCITVNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(CCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


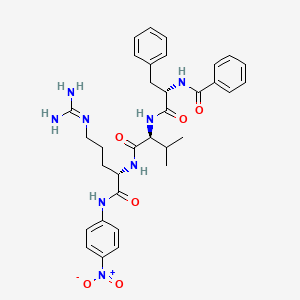
![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
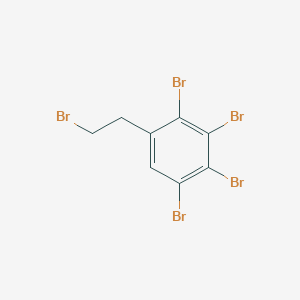
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)
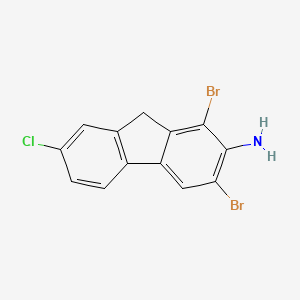
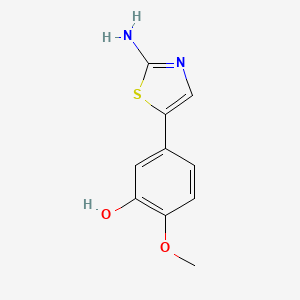
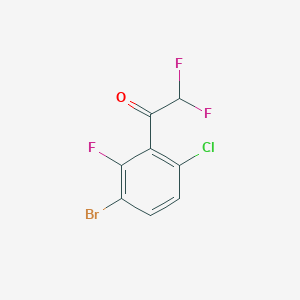
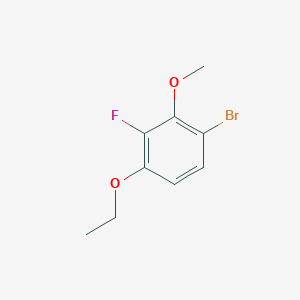
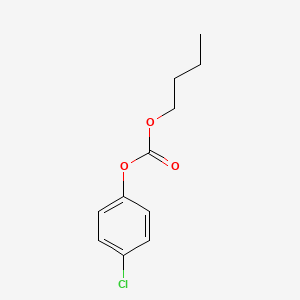
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
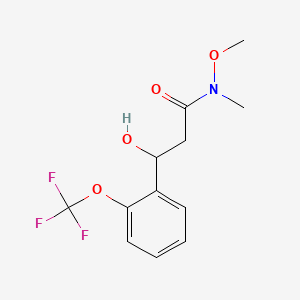
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
